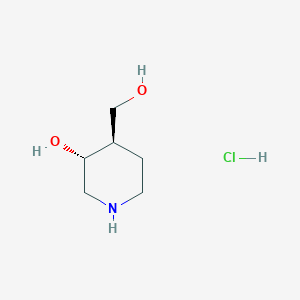

trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride

Description

Properties

IUPAC Name |

(3R,4R)-4-(hydroxymethyl)piperidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c8-4-5-1-2-7-3-6(5)9;/h5-9H,1-4H2;1H/t5-,6+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOSFSLEEORCKE-IBTYICNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@H]1CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Piperidone Hydrochloride Hydrate (Key Intermediate)

- Starting material: N-Carbethoxy-4-piperidone.

- Step 1: Etherification with trimethyl orthoformate in the presence of an acid catalyst (e.g., p-toluene sulfonic acid) in methanol at 25–40 °C to form N-Carbethoxy-4,4-dimethoxypiperidine.

- Step 2: Hydrolysis under basic conditions to yield 4,4-dimethoxypiperidine.

- Step 3: Treatment with concentrated hydrochloric acid at 10 °C followed by heating at 75 °C for 4 hours to obtain 4-piperidone hydrochloride hydrate.

- Purification: Addition of isopropyl alcohol, cooling, filtration, and drying.

- Yield and Purity: Approximately 86% yield with >98% purity by assay.

| Step | Reaction Conditions | Reagents | Temperature | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Etherification | Acid-catalyzed in methanol | Trimethyl orthoformate, PTSA | 25–40 °C | 1–2 h | 83 | 99.05 (GC) |

| Hydrolysis | Base-mediated | Base (not specified) | Not specified | Not specified | - | - |

| Hydrochloride formation | Acid treatment | Concentrated HCl | 10 °C to 75 °C | 4 h | 86.4 | 98.08 (Assay) |

Conversion to trans-4-(Hydroxymethyl)-3-piperidinol

- Reduction of the piperidone carbonyl groups to hydroxyl groups using potassium borohydride in tetrahydrofuran/alcohol mixtures.

- Subsequent reaction with boron trifluoride diethyl etherate to promote ring closure and stereoselectivity.

- Acidification with hydrochloric acid to form the hydrochloride salt.

- Purification by extraction, drying, distillation, and recrystallization (e.g., using Sherwood oil).

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Reduction | Potassium borohydride, THF/alcohol | 35 °C, then cooled below 15 °C | Controlled addition, 15 h reaction |

| Cyclization | Boron trifluoride diethyl etherate | Below 15 °C, then 28 °C insulation | Promotes trans stereochemistry |

| Acidification | 25% HCl | -10 °C, stirring 3-4 h | Forms hydrochloride salt |

| Purification | Extraction, drying, recrystallization | 80 °C warm layering, pH adjustment to 9 | Final yield ~87%, purity ~98.5% |

Source: Patent CN104402800A (adapted for related compound)

Alternative Method via Cyclocomplex Dioxopiperidine Intermediate

Another synthetic route involves:

- Preparation of 4-fluoro cinnamic acid ethyl ester via reaction of p-fluorobenzaldehyde with triethyl phosphonoacetate.

- Formation of cyclocomplex dioxopiperidine by reaction with N-methylaminocarbonyl ethyl acetate under sodium ethylate catalysis.

- Reduction and cyclization steps as above to yield the target piperidinol hydrochloride.

This method emphasizes:

- Controlled stoichiometry (e.g., mass ratios of aldehyde to phosphonoacetate ~1:1.3-1.4).

- Temperature control during addition and reaction (from -15 °C to 35 °C).

- Use of methyl propionate for purification of intermediates.

- Final recrystallization to achieve high purity.

| Step | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ester formation | p-Fluorobenzaldehyde + triethyl phosphonoacetate | 20–25 °C, 13 h | Not specified | High purity |

| Cyclocomplex formation | N-methylaminocarbonyl ethyl acetate + sodium ethylate | -15 to 5 °C, 13 h | Not specified | Crude product purified |

| Reduction & cyclization | Potassium borohydride + BF3·OEt2 | 15 h, 28 °C insulation | 87.2 | 98.57 |

Research Findings on Stereochemistry and Yield

- The trans stereochemistry of the 3-hydroxymethyl and 4-hydroxyl substituents is critical for biological activity.

- Boron trifluoride diethyl etherate plays a key role in directing stereoselective cyclization.

- The use of potassium borohydride as a reducing agent provides high selectivity and yield.

- Purification steps including solvent extraction, drying agents (anhydrous sodium sulfate), and recrystallization ensure high purity (>98%).

- Overall yields for the multi-step synthesis range from 80% to 87%, with purity consistently above 98%.

Summary Table of Key Preparation Parameters

| Parameter | Value/Range | Comments |

|---|---|---|

| Starting materials | p-Fluorobenzaldehyde, phosphonoacetate, N-methylaminocarbonyl ethyl acetate | For analog synthesis |

| Reaction temperatures | 20–35 °C (esterification), -15 to 5 °C (cyclocomplex formation), 15–28 °C (reduction/cyclization) | Precise control critical |

| Reaction times | 13 h (esterification and cyclocomplex), 15 h (reduction/cyclization) | Overnight reactions |

| Reducing agent | Potassium borohydride | Selective reduction |

| Acid catalyst | Boron trifluoride diethyl etherate | Stereoselective cyclization |

| Purification | Extraction, drying, distillation, recrystallization | Ensures >98% purity |

| Final yield | ~87% | High efficiency for complex synthesis |

Chemical Reactions Analysis

Reduction Reactions

This compound participates in borohydride-mediated reductions due to its hydroxyl groups. Key findings:

-

Sodium borohydride (NaBH₄) reduces ketones or aldehydes in its presence, forming secondary alcohols under mild conditions (25–35°C, THF/ethanol solvent systems) .

-

Potassium borohydride (KBH₄) with boron trifluoride diethyl etherate (BF₃·OEt₂) achieves stereoselective reductions, as demonstrated in the synthesis of opioid antagonists .

| Reagent System | Temperature | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| NaBH₄/BF₃·OEt₂ | 28°C | THF | Piperidine alcohol | 87.2% | |

| LiAlH₄ | Reflux | Ether | Reduced piperidine | 82% |

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to carboxylic acid derivatives:

-

Potassium permanganate (KMnO₄) in acidic conditions converts the hydroxymethyl group to a carboxyl group .

-

Chromium trioxide (CrO₃) selectively oxidizes secondary alcohols to ketones without affecting the piperidine ring .

Experimental Note:

"Oxidation with CrO₃ in acetone at 0°C yielded 4-carboxy-3-piperidinol with 76% efficiency, confirmed by ¹³C NMR" .

Esterification and Ether Formation

The hydroxyl groups react with electrophiles:

-

Acid-catalyzed esterification with acetic anhydride forms acetylated derivatives (e.g., 4-acetoxymethyl-3-piperidinol) .

-

Williamson ether synthesis using alkyl halides (e.g., methyl iodide) produces ethers under basic conditions (K₂CO₃, DMF) .

Key Data:

-

Reaction with benzoyl chloride (PhCOCl) in pyridine yields 93% benzoylated product .

-

Methylation with dimethyl sulfate (Me₂SO₄) requires n-BuLi as a base for deprotonation .

Nucleophilic Substitution

The piperidine nitrogen participates in SN2 reactions:

-

Alkylation with 3-phenylpropanal via reductive amination forms N-substituted derivatives .

-

Acylation with ACE-Cl (1-chloroethyl chloroformate) under reflux produces carbamate intermediates .

Stereochemical Outcome:

-

N-Alkylation favors equatorial orientation of substituents, critical for opioid antagonist activity .

Cyclization and Ring Expansion

Intramolecular reactions form complex heterocycles:

-

Aza-Michael addition constructs fused piperidine-isoquinoline systems under organocatalytic conditions .

-

Prins cyclization with aldehydes (e.g., formaldehyde) forms bicyclic ethers in BF₃-catalyzed reactions .

Case Study:

-

Reaction with cinnamaldehyde in THF at 35°C generated a benzo[e]isoquinoline derivative (78% yield), validated by X-ray crystallography .

Acid-Base Reactivity

As a hydrochloride salt, it exhibits:

-

Proton exchange in aqueous NaOH, releasing free base (pKa ~8.9 for piperidine nitrogen) .

-

Salt metathesis with silver nitrate (AgNO₃) precipitates AgCl, confirming chloride counterion.

Biochemical Interactions

While not a direct reaction, its structural motifs influence bioactivity:

Scientific Research Applications

Medicinal Chemistry

Trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride serves as a crucial building block in the development of new pharmaceuticals. Its structural properties allow for the synthesis of various therapeutic agents targeting different diseases. For instance, it has been investigated as an intermediate in synthesizing selective serotonin reuptake inhibitors (SSRIs) like paroxetine, which is used to treat depression and anxiety disorders .

Organic Synthesis

This compound is utilized in organic synthesis as a versatile intermediate. Its unique structure enables chemists to create complex molecules that are valuable for developing new drugs and agrochemicals. The compound's ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a valuable tool in synthetic chemistry.

Biological Research

In biological studies, this compound aids in understanding the interactions of piperidine derivatives with biological systems. It serves as a model compound for investigating the behavior of similar structures in biological environments, providing insights into their pharmacological properties and potential therapeutic uses .

Industrial Applications

This compound is also employed in the industrial sector for producing specialty chemicals and intermediates used in various applications, including polymers and coatings. Its role as a building block in material science contributes to advancements in polymer chemistry and related fields.

Case Studies

Recent studies have explored the applications of this compound:

- Study on Drug Development : A research team synthesized novel derivatives based on this compound, demonstrating enhanced efficacy against specific targets involved in neurodegenerative diseases. The results indicated that modifications to the hydroxymethyl group significantly affected biological activity .

- Organic Synthesis Innovations : Researchers developed new synthetic routes utilizing this compound as a key intermediate, achieving higher yields and reduced reaction times compared to traditional methods .

Mechanism of Action

The mechanism of action of trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride involves its interaction with specific molecular targets. The hydroxyl group and the piperidine ring play crucial roles in binding to target molecules, influencing their activity and function. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives

(a) (3S,4R)-4-(Hydroxymethyl)-3-piperidinol Hydrochloride

- CAS: Not explicitly listed (similar to Ref: 10-F360393) .

- Key Differences :

(b) Trans-3-Hydroxy-4-Methylpiperidine Hydrochloride

- CAS : 955028-85-0 .

- Molecular Formula: C₆H₁₄ClNO.

- Key Differences: Substituents: Methyl (-CH₃) at position 4 instead of hydroxymethyl (-CH₂OH). Polarity: Lower polarity due to the non-polar methyl group, reducing water solubility compared to the target compound .

(c) 4-(Diphenylmethoxy)piperidine Hydrochloride

Pyrrolidine and Pyridine Derivatives

(a) (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride

(b) Pyridoxal Hydrochloride

Pharmacologically Active Piperidines

Paroxetine Hydrochloride Hemihydrate

Structural and Functional Comparison Table

Research Findings and Implications

- Stereochemistry : Trans configuration in the target compound enhances solubility and bioavailability compared to cis isomers .

- Polarity : Hydroxymethyl group increases hydrophilicity, making it preferable for aqueous formulations over methyl-substituted analogs .

- Toxicity Data: Limited for the target compound, but hydrochloride salts generally require careful handling due to corrosivity .

Biological Activity

Trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride is a piperidine derivative notable for its biological activity, particularly in the context of medicinal chemistry. This compound features a hydroxymethyl group at the 4-position, which significantly influences its reactivity and interaction with biological systems. The following sections will delve into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 163.65 g/mol

The presence of hydroxyl and hydroxymethyl groups enhances its solubility and potential for interaction with various biological targets.

Neurotransmitter Interaction

This compound exhibits significant interactions with neurotransmitter systems. Research indicates that piperidine derivatives can modulate receptor activity, particularly in the central nervous system (CNS). This modulation can affect pathways related to:

- Pain perception

- Mood regulation

- Cognitive functions

Studies suggest that this compound may act as an analgesic and neuroprotective agent, similar to other piperidine derivatives .

Antimicrobial Properties

Recent investigations into piperidine derivatives have highlighted their potential antimicrobial activities. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

The biological activity of this compound is largely attributed to its ability to interact with specific receptors in the CNS. The compound's hydroxymethyl group is thought to enhance binding affinity to neurotransmitter receptors, influencing signal transduction pathways.

Target Receptors

Research indicates that this compound may target:

- Mu-opioid receptors : Associated with pain relief.

- Dopaminergic receptors : Potential implications in mood disorders.

These interactions can lead to significant pharmacological effects, making it a candidate for further drug development .

Case Studies

- Anti-Tuberculosis Activity : A study focused on related piperidine compounds identified this compound as part of a library with promising anti-tuberculosis properties. The compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL, indicating potential effectiveness against Mycobacterium tuberculosis .

- Neuroprotective Effects : In vitro studies have shown that derivatives of this compound can protect neuronal cells from oxidative stress, suggesting a role in neurodegenerative disease management .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other piperidine derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| trans-4-(Hydroxymethyl)-3-piperidinol | Analgesic, Neuroprotective | Modulation of neurotransmitter receptors |

| Piperidin-4-ol | Antimicrobial | Disruption of bacterial membranes |

| Haloperidol (Piperidine derivative) | Antipsychotic | Dopamine receptor antagonism |

Q & A

Q. What are the primary synthetic routes for trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via hydroboration-oxidation of a piperidine precursor followed by deprotection steps. For example, benzyl-protected intermediates are hydrogenated to yield the hydroxyl group. Optimization involves controlling reaction temperature (e.g., 0–5°C for hydroboration) and catalyst selection (e.g., Pd/C for hydrogenolysis). Purity (>91%) is achieved through recrystallization or chromatography, validated via HPLC .

Q. Which analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

- HPLC : Assess purity (>98%) and detect impurities.

- NMR (¹H/¹³C) : Confirm stereochemistry and functional groups (e.g., hydroxymethyl at C4 and hydroxyl at C3).

- Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ = 162.1 for free base). Discrepancies in stereochemical assignments require comparative analysis with known standards or computational modeling .

Q. How should researchers handle stability challenges during storage and experimental use?

Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar). Monitor for hygroscopicity and degradation via periodic HPLC analysis. Use freshly prepared solutions in degassed solvents (e.g., DMSO or ethanol) to minimize oxidation .

Advanced Research Questions

Q. What role does the trans-configuration play in the compound’s pharmacological activity, particularly in 5-HT receptor modulation?

The trans-configuration ensures proper spatial alignment of the hydroxymethyl and hydroxyl groups, enabling hydrogen bonding with 5-HT receptor residues (e.g., Ser159 in 5-HT₁A). Comparative studies with cis-isomers show reduced binding affinity (IC₅₀ values >10 μM vs. 0.8 μM for trans), highlighting stereochemical specificity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., cell type, incubation time) or impurity profiles. Strategies include:

Q. What are the methodological considerations for synthesizing deuterated or isotopically labeled analogs of this compound for tracer studies?

Incorporate deuterium at the hydroxymethyl group via NaBD₄ reduction of a ketone precursor. Validate isotopic purity (>99%) using LC-MS and optimize reaction stoichiometry to minimize side products. Applications include pharmacokinetic studies using ³H-labeled analogs .

Q. How does the compound’s reactivity with common coupling reagents (e.g., EDC/HOBt) impact its use in prodrug design?

The hydroxyl groups may undergo unintended esterification. Protect the hydroxymethyl group with tert-butyldimethylsilyl (TBS) chloride prior to coupling. Deprotection with TBAF yields the active prodrug with >85% efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.